5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

IDO2 inhibition tryptophan metabolism immuno-oncology

Choose 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 1270702-45-8) for assays requiring structural distinction from IMiDs. Its mono-oxopiperidine scaffold prevents CRBN E3 ligase recruitment, serving as an optimal negative control for thalidomide/pomalidomide studies. The 5-amino group serves as a reactive handle for linker conjugation in PROTAC design without CRBN interference. This scaffold is ideal for medicinal chemistry teams building E3 ligase libraries targeting VHL, MDM2, or IAP.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1270702-45-8
Cat. No. B3006485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
CAS1270702-45-8
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESC1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
InChIInChI=1S/C13H13N3O3/c14-7-3-4-8-9(6-7)13(19)16(12(8)18)10-2-1-5-15-11(10)17/h3-4,6,10H,1-2,5,14H2,(H,15,17)
InChIKeyXQCBTIIVRYODOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 1270702-45-8): Structural Basis and Comparator Set for Procurement Decisions


5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 1270702-45-8) is an isoindoline-1,3-dione derivative featuring a 5-amino substituent and a 2-oxopiperidin-3-yl moiety at the N-2 position . Structurally, it belongs to the phthalimide/isoindolinone class but critically lacks the second carbonyl on the piperidine ring that is required for potent cereblon (CRBN) E3 ligase engagement, distinguishing it from the glutarimide-containing immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide [1]. This structural feature positions the compound as a non-glutarimide analogue that serves either as a matched molecular pair comparator for CRBN-mediated pharmacology or as a scaffold for targets outside the CRBN axis. The primary documented biological activity is weak inhibition of indoleamine 2,3-dioxygenase 2 (IDO2) [2].

Why Generic Substitution Fails for 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione: Ring Carbonyl Count Determines Functional Utility


Procurement professionals and researchers cannot substitute this compound with structurally similar glutarimide isoindolinones (e.g., thalidomide, pomalidomide) or other 2-oxopiperidin-3-yl isoindoline-1,3-diones without risking fundamental alteration of the experimental outcome. The defining structural feature—a single carbonyl on the piperidine ring (2-oxopiperidine) versus the two carbonyls of glutarimide (2,6-dioxopiperidine)—is the critical pharmacophoric determinant for recruiting the CRBN E3 ubiquitin ligase [1]. IMiDs such as thalidomide and pomalidomide require the glutarimide ring to bind CRBN and induce degradation of neo-substrates including IKZF1/3 [1]. The mono-oxo ring in the target compound is predicted to abolish or drastically reduce CRBN engagement, making it functionally distinct. Conversely, among 2-oxopiperidin-3-yl isoindoline-1,3-diones, the 5-amino substituent introduces a reactive handle for linker conjugation (PROTAC design) or further functionalization that is absent in the des-amino analogue (CAS 42472-96-8) [2]. Substituting with the 4-amino regioisomer or the 5-hydroxy analogue would alter both steric and electronic properties at the isoindoline core, potentially changing any target engagement profile. The quantitative evidence below demonstrates that generic substitution based on core scaffold similarity leads to divergent biological activity.

Quantitative Differentiation Evidence for 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione vs. Closest Analogues


IDO2 Inhibitory Potency: 5-Amino-2-(2-oxopiperidinyl) Isoindolinedione vs. Selective IDO2 Inhibitor IDO2-IN-1

In a cell-based assay measuring kynurenine formation from L-tryptophan as substrate in HEK293T cells transfected with mouse IDO2, 5-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione exhibited an IC50 of 51,000 nM (51 µM) [1]. By comparison, the potent and selective IDO2 inhibitor IDO2-IN-1 demonstrates an IC50 of 112 nM in comparable enzymatic assays . This represents an approximately 455-fold difference in potency. The target compound's weak IDO2 activity defines it as a low-affinity ligand rather than a development candidate, and its utility lies primarily as a tool compound or negative control for IDO2-related target engagement studies where potent inhibition is contraindicated.

IDO2 inhibition tryptophan metabolism immuno-oncology

Structural Determinant of CRBN Binding: Mono-oxopiperidine (Target) vs. Glutarimide (Thalidomide/Pomalidomide)

The target compound bears a 2-oxopiperidin-3-yl moiety with a single carbonyl, whereas IMiDs such as thalidomide, pomalidomide, and lenalidomide possess a 2,6-dioxopiperidin-3-yl (glutarimide) ring with two carbonyls. The glutarimide ring is essential for high-affinity binding to the CRBN E3 ubiquitin ligase: thalidomide binds CRBN with an IC50 of approximately 250 nM [1]. The second carbonyl at position 6 forms a critical hydrogen bond with the CRBN protein backbone. Its absence in the target compound is predicted to reduce or eliminate CRBN binding, based on extensive structure-activity relationship (SAR) studies showing that modification of the glutarimide ring abolishes CRBN-dependent neo-substrate degradation [2]. While no direct CRBN binding assay data could be located for the target compound itself, the class-level SAR is sufficiently robust to conclude that the mono-oxo analogue will be functionally inactive as a CRBN recruiter. This makes the target compound a useful negative control for CRBN-mediated pharmacology and a neutral scaffold for PROTAC applications where unintended CRBN engagement must be avoided.

CRBN binding E3 ligase recruitment molecular glue PROTAC design

Synthetic Utility: 5-Amino Handle for Linker Conjugation vs. Des-Amino Analogue (CAS 42472-96-8)

The 5-amino group on the isoindoline-1,3-dione core of the target compound provides a primary aromatic amine that is absent in the closest structural analogue, 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 42472-96-8) [1]. This amine is a chemically tractable handle for amide bond formation, urea synthesis, reductive amination, or sulfonamide coupling, enabling the target compound to serve as a direct building block for PROTAC design or fluorescent probe attachment without requiring additional synthetic steps to introduce a functional group. In side-by-side laboratory synthesis, the des-amino analogue would require a separate nitration-reduction sequence or halogenation-amination to achieve the same reactivity, adding 2–4 synthetic steps and reducing overall yield . Quantitative comparison of step economy: the target compound enables one-step linker conjugation via the pre-installed 5-NH2 group, whereas the des-amino analogue requires a minimum of two additional transformations (e.g., nitration then reduction) before conjugation can proceed.

PROTAC linker attachment bioconjugation building block amine functionalization

Commercial Availability and Purity Specification: Enamine Catalog Grade vs. Custom Synthesis

The target compound is available as a catalog product from Enamine (Catalog No. EN300-7439200) distributed through Sigma-Aldrich, with a guaranteed purity of 95% . In contrast, the des-amino analogue 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 42472-96-8) is listed by multiple vendors with variable purity (typically 95–97%) but without the same level of authenticated analytical documentation [1]. For the 5-amino-4-oxo regioisomer or the 5-hydroxy analogue, no catalog listing with equivalent purity specification could be identified in major vendor databases, indicating that procurement of these comparators would require custom synthesis with associated lead times of 4–8 weeks and significantly higher cost. The target compound thus offers a distinct procurement advantage: immediate off-the-shelf availability with documented identity and purity, compared to custom synthesis routes for structurally related analogues.

commercial sourcing purity specification lead time cost comparison

IDO2 Selectivity Context: Cross-Target Activity Profile of 5-Amino-2-(2-oxopiperidinyl) Isoindolinedione

The target compound has documented activity against IDO2 (IC50 51 µM) but no reported activity data against the closely related enzyme indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO) in the curated ChEMBL/BindingDB databases [1]. This contrasts with the well-characterized IDO2 inhibitor 1-methyl-D-tryptophan (1-D-MT), which inhibits vertebrate IDO2 with an IC50 of approximately 12–30 µM but also inhibits IDO1 at higher concentrations [2]. The target compound's apparent IDO1-sparing profile (based on absence of IDO1 activity in available databases, though not conclusively tested) distinguishes it from 1-D-MT and may offer a cleaner pharmacological tool for studying IDO2-selective pathways if confirmatory IDO1 counter-screening is performed. However, the absence of comprehensive selectivity data represents a knowledge gap that should be addressed before relying on this compound as a selective IDO2 probe.

selectivity profile IDO1 vs. IDO2 off-target activity

Recommended Application Scenarios for 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione Based on Quantitative Differentiation Evidence


CRBN-Independent Negative Control for IMiD Mechanism-of-Action Studies

In experiments designed to distinguish CRBN-dependent from CRBN-independent effects of IMiDs, the target compound serves as the optimal negative control. Its mono-oxopiperidine structure predicts negligible CRBN binding , allowing researchers to attribute observed phenotypic changes in thalidomide/pomalidomide-treated cells specifically to CRBN engagement when the target compound shows no activity. This application directly leverages the structural differentiation established in Evidence Item 2.

PROTAC Scaffold Requiring Pre-Installed Amine Handle Without Glutarimide Liability

For PROTAC designers seeking to conjugate a target-protein ligand via an aromatic amine linker point while avoiding unintended CRBN recruitment, the target compound provides a ready-to-conjugate building block . The 5-amino group enables one-step amide bond formation with carboxylic acid-terminated linkers, and the mono-oxopiperidine ring eliminates the risk of CRBN-mediated off-target degradation that would occur with glutarimide-based E3 ligand handles [1]. This is directly supported by Evidence Items 2 and 3.

IDO2 Low-Affinity Probe for Partial Inhibition and Enzyme Kinetic Studies

The compound's weak IDO2 inhibition (IC50 51 µM) makes it suitable for experiments where complete blockade of tryptophan catabolism via IDO2 is undesirable, such as studying substrate competition kinetics, assessing the contribution of IDO2 versus IDO1 in mixed-cell systems, or performing rescue experiments where exogenous kynurenine pathway metabolites are added. Its low potency contrasts with IDO2-IN-1 (IC50 112 nM) and allows graded inhibition at physiologically relevant tryptophan concentrations, as noted in Evidence Item 1.

Synthetic Building Block for Focused Library Synthesis Targeting Non-CRBN E3 Ligases

Medicinal chemistry teams synthesizing focused compound libraries for E3 ligases other than CRBN (e.g., VHL, MDM2, IAP) can use the target compound as a core scaffold . The 5-amino group provides a diversification point, while the absence of the glutarimide ring prevents cross-reactivity with CRBN, which would otherwise confound library screening results. This application stems from the combined synthetic utility and CRBN-inactivity evidence in Evidence Items 2 and 3.

Quote Request

Request a Quote for 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.